molecular formula C24H20N2O3 B2563611 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione CAS No. 899900-70-0

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

Cat. No. B2563611
CAS RN: 899900-70-0
M. Wt: 384.435
InChI Key: WTKVLRDYCRFOOW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied by researchers due to its potential applications in different fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The chromone moiety in this compound serves as a central structure found in natural products like flavonoids and isoflavonoids. Researchers have explored its application potential in drug discovery. Specifically, C3-substituted chromones (such as our compound) exhibit various physiological and biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Antimalarial Properties

In recent studies, 3-selenochromones (chromones containing selenyl-substituents) have shown promise as antimalarial agents. The selenium atom’s unique properties contribute to their bioactivity. Investigating the potential of our compound in combating malaria could yield valuable insights .

Fluorescent Probes and Imaging Agents

Organoselenium compounds, including selenyl-substituted chromones, exhibit intriguing fluorescent properties. Researchers have utilized these compounds as fluorescent probes for biological imaging and material science applications. Our compound’s structure may offer novel opportunities in this area .

Neurotransmitter Inhibition Mechanisms

While not directly related to our compound, understanding the mechanisms of action for similar molecules can provide insights. For instance, cathinones (structurally related to our compound) inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) in the synaptic gap. This knowledge informs drug development and treatment strategies .

Metal Complexes and Coordination Chemistry

Exploring metal complexes of our compound could lead to interesting applications. Synthesizing cobalt(II), nickel(II), copper(II), and zinc(II) complexes with ligands derived from our compound may yield materials with unique properties, such as catalysis or magnetic behavior .

properties

IUPAC Name

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOXBDSXZLSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N2O3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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